molecular formula C9H8N2OS2 B1681516 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide CAS No. 354812-17-2

3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide

Cat. No. B1681516
CAS RN: 354812-17-2
M. Wt: 224.3 g/mol
InChI Key: BMUACLADCKCNKZ-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the one you mentioned, have been of interest to many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects .


Synthesis Analysis

While specific synthesis methods for “3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide” are not available, thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The specific structure of “3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide” would need to be determined through further analysis.

Scientific Research Applications

Inhibition of IKK-2 in Inflammatory Diseases

SC-514 is a selective, reversible, and ATP-competitive inhibitor of IKK2 (IC50 = 11.2µM), which does not inhibit other IKK isoforms or other serine/threonine or tyrosine kinases . It has been used to inhibit transcription of NF-κB dependent genes in IL-1β-induced rheumatoid arthritis-derived synovial fibroblasts in a dose-dependent fashion . This application is particularly relevant in the study of inflammatory diseases where NF-κB plays a critical role.

Cancer Research

In cancer research, SC-514 has shown potential due to its ability to inhibit NF-κB dependent gene expression in cancer cells. This mechanism can be leveraged to understand and potentially disrupt the pathways involved in the proliferation and survival of cancer cells .

Osteoclastogenesis

SC-514 has been reported to attenuate RANKL-induced NF-κB activation, thereby inhibiting the formation of osteoclasts in bone marrow monocyte (BMM) cells. This is significant for research into bone diseases and conditions involving excessive bone resorption, such as osteoporosis .

Neuroinflammation Studies

The compound has been used to explore the increase in IL-6 and IL-8 expression in astrocytes mediated by methamphetamine, implicating the NF-κB pathway in neuroinflammatory responses . This application is crucial for understanding the cellular mechanisms underlying drug-induced neurotoxicity.

Endothelial Cell Research

SC-514 has been applied in studies involving human endothelial EA.hy926 cells to investigate the regulation of NF-κB and HO-1 under conditions of intermittent hypoxia . This research is important for cardiovascular diseases and conditions related to hypoxia.

Adipocyte Function

The compound has been used to treat preadipocytes in culture, studying the regulators of thymic stromal lymphopoietin production by human adipocytes. This application is relevant for metabolic research and understanding adipocyte function in the context of obesity and diabetes .

Thyroid-Stimulating Hormone (TSH) Response

Research involving SC-514 includes the study of TSH-stimulated human adipocytes expressing thymic stromal lymphopoietin, which is significant for thyroid research and its systemic effects on metabolism .

Corrosion Inhibition

Although not directly related to SC-514, similar compounds with thiophene structures have been studied for their corrosion inhibition properties on metal surfaces. This suggests potential applications of SC-514 in materials science, particularly in the protection of metals from corrosion .

properties

IUPAC Name

3-amino-5-thiophen-3-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUACLADCKCNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257563
Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-[2,3'-bithiophene]-5-carboxamide

CAS RN

354812-17-2
Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
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Record name SC 514
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Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
Source EPA DSSTox
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Record name 354812-17-2
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Record name 4-Amino[2,3′-bithiophene]-5-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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